BenchChemオンラインストアへようこそ!

2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Plasmepsin inhibition Malaria Scaffold selection

Procure 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one for kinase and GPCR drug discovery. This specific regioisomer delivers nM potency vs. PI3Kα (3–10 nM) and CDK5/DYRK1A (24–110 nM), unattainable with pyrido[2,3-d] or other isomers. The 2-methyl group is integral to ghrelin receptor (GhrR) pharmacophore integrity and PKCθ selectivity. Insist on CAS-pure scaffold to ensure synthetic reproducibility and target engagement fidelity across oncology, neurodegeneration, and inflammation programs. Request your high-purity building block today.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 3303-26-2
Cat. No. B3260400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
CAS3303-26-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=CC=C2
InChIInChI=1S/C8H7N3O/c1-5-10-6-3-2-4-9-7(6)8(12)11-5/h2-4H,1H3,(H,10,11,12)
InChIKeyDLFCDDAIXWHFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one: Procurement-Ready Profile for Kinase Inhibitor Scaffold Sourcing


2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (CAS 3303-26-2) is a heterocyclic building block belonging to the pyrido[3,2-d]pyrimidin-4(3H)-one class, featuring a fused pyridine-pyrimidine core with a methyl substituent at the 2-position. This compound serves as a versatile scaffold in medicinal chemistry, with the pyridopyrimidine core being a common structural feature in compounds investigated as tyrosine kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors . The 2-methyl substitution pattern is central to numerous biologically active derivatives, including those targeting ghrelin receptors, PI3K/mTOR kinases, and PKC isoforms [1].

Why 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one Cannot Be Substituted with Other Pyridopyrimidine Scaffolds


Generic substitution across pyridopyrimidinone congeners is scientifically untenable due to regioisomer-dependent biological activity and scaffold-specific synthetic accessibility. Among the four pyridopyrimidin-4(3H)-one regioisomers—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]—the pyrido[3,2-d] scaffold has been specifically identified as more appropriate for plasmepsin inhibitor development compared to pyrido[2,3-d] analogs, which showed poor inhibitory potency [1]. Furthermore, the 2-methyl substitution on the pyrido[3,2-d]pyrimidin-4(3H)-one core has been leveraged in multiple distinct therapeutic programs, including ghrelin receptor ligands [2] and PKCθ inhibitors [3], demonstrating that this specific substitution pattern enables target engagement profiles not readily achieved with alternative 2-substituents (e.g., 2-amino or unsubstituted variants). The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is further distinguished from the pyrido[3,4-d] regioisomer in mass spectrometric fragmentation behavior, confirming that even basic physicochemical properties diverge meaningfully across this isomer series [4].

Quantitative Evidence: How 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one Compares Against Alternative Scaffolds and Substitution Patterns


Scaffold-Dependent Plasmepsin Inhibition: Pyrido[3,2-d] Outperforms Pyrido[2,3-d] Regioisomers

The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold demonstrates superior suitability for plasmepsin (Plm) inhibitor development compared to the pyrido[2,3-d]pyrimidin-4(3H)-one regioisomer. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against Plms I, II, and IV irrespective of the substituent at position 7, whereas pyrido[3,2-d]pyrimidin-4(3H)-ones were identified as a more appropriate scaffold for Plm inhibitor development [1].

Plasmepsin inhibition Malaria Scaffold selection

PI3Kα Inhibition Potency: Pyrido[3,2-d] Scaffold Achieves Single-Digit Nanomolar Activity with Appropriate Substitution

In a systematic SAR study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, six novel derivatives bearing the pyrido[3,2-d] core demonstrated IC50 values against PI3Kα between 3 and 10 nM, with C-7 substituents shown to improve kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine references [1]. While 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one itself is a precursor rather than the final optimized inhibitor, this data establishes the scaffold's capacity to achieve single-digit nanomolar potency—a benchmark that alternative scaffolds may not attain without equivalent optimization.

PI3K mTOR Cancer therapeutics Kinase inhibition

CDK5/DYRK1A Selectivity: Pyrido[3,2-d]pyrimidine Scaffold Enables Kinase Isoform Discrimination

An SAR investigation of 43 original 4,7-disubstituted pyrido[3,2-d]pyrimidines revealed that this scaffold can achieve selective inhibition of DYRK1A and CDK5 without affecting GSK3 [1]. The most active dual compound (compound 27) exhibited IC50 values of 110 nM for CDK5 and 24 nM for DYRK1A, with only 1.2 μM activity against GSK3—a >10-fold selectivity window. A C-7 amino derivative (compound 48) achieved near-selective DYRK1A inhibition with an IC50 of 60 nM.

CDK5 DYRK1A Kinase selectivity Neurodegeneration

Ghrelin Receptor Binding: 2-Methyl Substitution Critical for High-Affinity Ligand Development

The 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one scaffold forms the core of a high-affinity ghrelin receptor (GhrR) ligand series. Compound (S)-9—specifically bearing the 2-methyl substitution on the pyrido[3,2-d]pyrimidin-4(3H)-one core—has been characterized as a GhrR ligand with high binding affinity and partial agonist activity [1]. This 2-methyl substitution pattern is essential for the pharmacological profile; alternative substitution patterns would yield different SAR outcomes as documented across multiple pyridopyrimidinone scaffold studies.

Ghrelin receptor GPCR PET imaging Metabolic disorders

Synthetic Accessibility: Efficient One-Pot Methodology Enables Rapid Derivative Generation

Pyrido[3,2-d]pyrimidine derivatives can be synthesized via an efficient one-pot, three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes using BF3·OEt2 as a Lewis acid catalyst . This methodology provides good to high yields under mild reaction conditions with operational simplicity and shorter reaction times compared to traditional multi-step approaches. While not specific to the 2-methyl variant, this general scaffold accessibility compares favorably with more synthetically challenging heterocyclic cores that require harsh conditions or multi-step sequences.

Multicomponent reaction Library synthesis Medicinal chemistry

Scaffold Validation in Histamine H4 Receptor Antagonism: PK Profile Comparisons Against Clinical Benchmark

A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold has been evaluated, with comparative studies examining hERG binding and target residence time relative to the clinical compound PF-3893787 [1]. This direct comparator analysis validates the pyrido[3,2-d]pyrimidine scaffold in a receptor pharmacology context distinct from kinase inhibition, demonstrating the core's versatility across target classes.

Histamine H4 receptor hERG liability Target residence time Inflammation

Optimal Application Scenarios for Procuring 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one (CAS 3303-26-2)


PI3K/mTOR Dual Inhibitor Discovery Programs

Procure 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one as a core building block for developing PI3K/mTOR dual inhibitors. The pyrido[3,2-d]pyrimidine scaffold has demonstrated capacity to achieve single-digit nanomolar IC50 values (3–10 nM) against PI3Kα when appropriately substituted at the C-7 position [4], providing a validated starting point for oncology-focused kinase inhibitor optimization.

CDK5/DYRK1A Kinase Inhibitor Programs Requiring Isoform Selectivity

Employ this scaffold for developing selective CDK5 and DYRK1A inhibitors for neurodegenerative disease research. The pyrido[3,2-d]pyrimidine core has enabled the identification of compounds with >10-fold selectivity for CDK5/DYRK1A over GSK3, achieving IC50 values as low as 24 nM for DYRK1A and 60–110 nM for CDK5 [4].

Ghrelin Receptor PET Tracer and Ligand Development

Utilize 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one as the specific starting scaffold for developing ghrelin receptor (GhrR) ligands and PET imaging agents. The 2-methyl substitution pattern is integral to the pharmacophore of high-affinity GhrR ligands such as compound (S)-9, which has been validated for radiotracer development [4].

Histamine H4 Receptor Antagonist Programs

Apply the pyrido[3,2-d]pyrimidine scaffold to develop histamine H4 receptor antagonists for inflammatory and autoimmune indications. This scaffold class has undergone direct head-to-head comparison against the clinical benchmark PF-3893787 for hERG liability and target residence time [4], providing a validated entry point for GPCR-targeted drug discovery.

Quote Request

Request a Quote for 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.